molecular formula C24H37N3O4 B11829416 Tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate

Tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate

Cat. No.: B11829416
M. Wt: 431.6 g/mol
InChI Key: JDIDFPGLDQLADF-UHFFFAOYSA-N
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Description

Tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate is a complex organic compound with the molecular formula C24H37N3O4. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. It is characterized by its tert-butyl ester and benzyloxycarbonyl-protected amine groups, which make it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate typically involves multiple steps One common method includes the protection of the amine group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the piperidine ringThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of biological pathways and mechanisms, particularly those involving amine and ester functionalities.

    Medicine: It serves as a precursor in the development of drugs and therapeutic agents, especially those targeting specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can protect the amine functionality during chemical reactions, allowing for selective modifications. The piperidine ring and tert-butyl ester groups contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)piperidine-1-carboxylate is unique due to its combination of protective groups and functional moieties, making it a versatile intermediate in organic synthesis. Its specific structure allows for selective reactions and modifications, which are valuable in the development of complex molecules and therapeutic agents .

Properties

Molecular Formula

C24H37N3O4

Molecular Weight

431.6 g/mol

IUPAC Name

tert-butyl 4-[[4-(phenylmethoxycarbonylamino)cyclohexyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C24H37N3O4/c1-24(2,3)31-23(29)27-15-13-21(14-16-27)25-19-9-11-20(12-10-19)26-22(28)30-17-18-7-5-4-6-8-18/h4-8,19-21,25H,9-17H2,1-3H3,(H,26,28)

InChI Key

JDIDFPGLDQLADF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCC(CC2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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